
(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile
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Overview
Description
(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopropyl group and a pyrrolidine ring, makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopropylamine and ethyl acetoacetate as starting materials. The reaction proceeds through a series of steps, including condensation, cyclization, and nitrile formation, often catalyzed by acids or bases under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral pyrrolidines and cyclopropyl-containing molecules, such as (3R,4R)-4-(pyrrolidin-1-ylcarbonyl)-1-(quinoxalin-2-ylcarbonyl)pyrrolidin-3-amine and (3R,4R)-1-{6-[3-(methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine .
Uniqueness
What sets (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS: 2891581-43-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, emphasizing its interactions with various biological targets.
The molecular formula of this compound is C10H14N2O, with a molecular weight of 178.24 g/mol. The compound has a purity level exceeding 95% and is characterized by its cyclopropyl and carbonitrile functional groups, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 178.24 g/mol |
Purity | >95% |
CAS Number | 2891581-43-2 |
Synthesis
The synthesis of this compound has been documented in various studies. The synthetic routes typically involve the construction of the pyrrolidine ring followed by the introduction of the cyclopropyl and ethyl groups through selective reactions that maintain the desired stereochemistry.
Pharmacological Profile
Recent studies have explored the pharmacological profile of this compound, focusing on its interaction with neurotransmitter transporters:
- Dopamine Transporter (DAT) : The compound exhibits high affinity for DAT, inhibiting dopamine uptake with a Ki value in the low nanomolar range. This suggests potential applications in treating disorders related to dopamine dysregulation.
- Norepinephrine Transporter (NET) : Similar to its effect on DAT, the compound also shows significant inhibitory activity at NET, indicating a dual action that could be beneficial for mood disorders.
- Serotonin Transporter (SERT) : The affinity for SERT is moderate compared to DAT and NET, which may influence its side effect profile and therapeutic applications.
The following table summarizes the inhibitory constants (Ki) for various transporters:
Transporter | Ki (nM) |
---|---|
DAT | 6.23 |
NET | 7.56 |
SERT | 456 |
In Vivo Studies
In vivo studies have demonstrated that compounds similar to this compound can significantly increase locomotor activity in animal models. For instance, a study reported that doses administered led to increased distances traveled by subjects, indicating stimulant-like effects consistent with dopamine reuptake inhibition.
Comparative Analysis
Comparative studies with established stimulants such as cocaine revealed that this compound has a more favorable potency profile at DAT while exhibiting lower side effects associated with SERT inhibition.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3R,4R)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10-/m0/s1 |
InChI Key |
OMZIYSJCNGPYBY-XVKPBYJWSA-N |
Isomeric SMILES |
CC[C@H]1CNC(=O)[C@]1(C#N)C2CC2 |
Canonical SMILES |
CCC1CNC(=O)C1(C#N)C2CC2 |
Origin of Product |
United States |
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